N-propan-2-yloxy-1-propylpiperidine-3-carboxamide
Description
N-propan-2-yloxy-1-propylpiperidine-3-carboxamide: is a synthetic compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Properties
IUPAC Name |
N-propan-2-yloxy-1-propylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-4-7-14-8-5-6-11(9-14)12(15)13-16-10(2)3/h10-11H,4-9H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIDIEARBFXSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C(=O)NOC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-propan-2-yloxy-1-propylpiperidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of a propylamine derivative with a suitable carboxylic acid derivative under controlled conditions. The reaction often requires a catalyst, such as an iron complex, to facilitate the formation and reduction of imine intermediates .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including hydrogenation, cyclization, and reduction reactions. The use of phenylsilane as a reducing agent and a catalyst can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-propan-2-yloxy-1-propylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, amines, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-propan-2-yloxy-1-propylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive piperidine derivatives.
Industry: It is used in the development of new materials and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism by which N-propan-2-yloxy-1-propylpiperidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve the formation of imine intermediates and subsequent reduction reactions .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with different chemical properties.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.
Uniqueness: N-propan-2-yloxy-1-propylpiperidine-3-carboxamide is unique due to its specific functional groups and the presence of both propyl and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
